![molecular formula C18H27NO B4753524 4-(3,5-di-tert-butyl-4-hydroxyphenyl)butanenitrile](/img/structure/B4753524.png)
4-(3,5-di-tert-butyl-4-hydroxyphenyl)butanenitrile
Overview
Description
DBBN is a synthetic compound that belongs to the class of hindered phenols. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. DBBN is known for its strong antioxidant properties and has been studied for its potential use in various scientific applications.
Mechanism of Action
DBBN exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) that can cause cellular damage. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. DBBN also inhibits the activity of enzymes that produce ROS, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
DBBN has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells, liver cells, and heart cells. DBBN has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, DBBN has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using DBBN in lab experiments is its strong antioxidant properties, which can protect against oxidative stress-induced damage. DBBN is also relatively easy to synthesize and purify. One limitation of using DBBN is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of DBBN. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and treatment duration for DBBN in these conditions. Another area of interest is the development of novel DBBN derivatives with improved solubility and bioavailability. Finally, the potential use of DBBN in the treatment of inflammatory diseases warrants further investigation.
In conclusion, DBBN is a synthetic compound with strong antioxidant properties that has been extensively studied for its potential use in various scientific applications. Its mechanism of action involves scavenging free radicals and inhibiting the activity of enzymes that produce ROS. DBBN has been shown to have a variety of biochemical and physiological effects, including protection against oxidative stress-induced damage and improvement in cognitive function. While there are limitations to its use in certain experimental settings, DBBN remains a promising compound for future research.
Scientific Research Applications
DBBN has been extensively studied for its antioxidant properties and potential use in various scientific applications. It has been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells, liver cells, and heart cells. DBBN has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-17(2,3)14-11-13(9-7-8-10-19)12-15(16(14)20)18(4,5)6/h11-12,20H,7-9H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWMCNVJJKXPBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5316097 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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